2-[(5-cyano-2,3'-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide
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Overview
Description
2-[(5-cyano-2,3’-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide is a complex organic compound that features a bipyridine core with a cyano group and a sulfanyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyano-2,3’-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide typically involves the reaction of 5-cyano-2,3’-bipyridine with N,N-dimethylacetamide in the presence of a suitable sulfanylating agent. The reaction conditions often require a controlled temperature environment and the use of solvents such as ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-cyano-2,3’-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bipyridine core allows for substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the bipyridine core, leading to a wide range of derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(5-cyano-2,3’-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. The cyano group and sulfanyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-bipyridine: A simpler bipyridine derivative without the cyano and sulfanyl groups.
4,4’-bipyridine: Another bipyridine derivative with different substitution patterns, used in the synthesis of coordination polymers and materials with unique electronic properties.
Uniqueness
The combination of these functional groups with the bipyridine core allows for the formation of a wide range of derivatives and complexes, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C15H14N4OS |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C15H14N4OS/c1-19(2)14(20)10-21-15-11(8-16)5-6-13(18-15)12-4-3-7-17-9-12/h3-7,9H,10H2,1-2H3 |
InChI Key |
NOTDDDKAHAHWIX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CSC1=C(C=CC(=N1)C2=CN=CC=C2)C#N |
Origin of Product |
United States |
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